
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione is an organic compound with the molecular formula C₁₈H₁₇NO₄ and a molecular weight of 311.332 g/mol . This compound is characterized by its unique structure, which includes a dioxazinane ring substituted with diphenyl and propyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the dioxazinane ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxazinane ring or the phenyl and propyl substituents.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets . In industry, it can be used in the development of new materials or as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events .
Comparaison Avec Des Composés Similaires
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione can be compared to other similar compounds, such as 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione and 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione . These compounds share structural similarities but may differ in their chemical reactivity, physical properties, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Propriétés
Numéro CAS |
85264-26-2 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
4,4-diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-13-19-16(20)18(22-17(21)23-19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
GIHIBHLIZDDLSU-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C(OC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


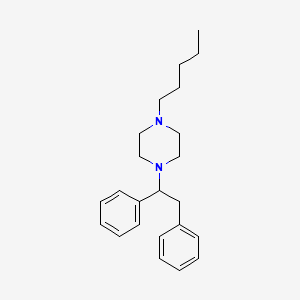
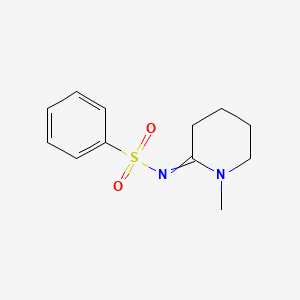
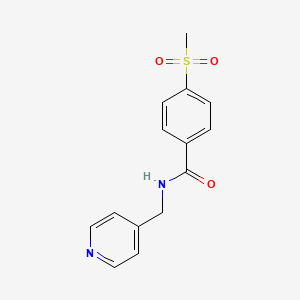
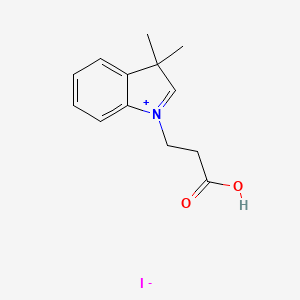
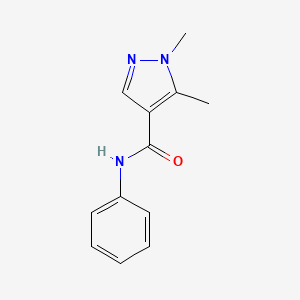
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)

![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
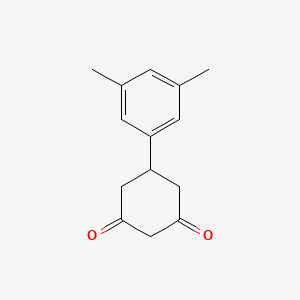
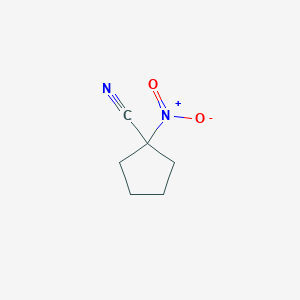
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)

